molecular formula C29H26N2O B2391991 3-[2-(tritylamino)ethyl]-1H-indol-5-ol CAS No. 19621-28-4

3-[2-(tritylamino)ethyl]-1H-indol-5-ol

Cat. No.: B2391991
CAS No.: 19621-28-4
M. Wt: 418.54
InChI Key: MCOUNTOHDVPWGM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Natural Products and Synthetic Chemistry

The indole nucleus is a fundamental structural motif found in a multitude of natural products, most notably in the essential amino acid tryptophan. nih.gov This simple bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is the foundation for a diverse family of compounds known as indole alkaloids, which number over 4,100 known compounds. mdpi.com These naturally occurring molecules are isolated from a wide range of sources, including plants, fungi, and marine organisms such as algae and sponges. mdpi.com

In the realm of natural products, indole derivatives exhibit a remarkable spectrum of biological activities. nih.gov For instance, the hormone melatonin, which regulates sleep-wake cycles, and the neurotransmitter serotonin (B10506), which plays a crucial role in mood regulation, are both derived from tryptophan. mdpi.com Other prominent examples include the anti-arrhythmic agent ajmaline (B190527) and the potent anti-tumor agent vincristine, both of which are complex indole alkaloids. nih.gov The broad utility of these natural compounds has cemented the importance of the indole scaffold in medicinal chemistry.

The significance of indole derivatives extends into synthetic chemistry, where the indole ring serves as a versatile building block for the creation of novel molecules with tailored properties. nih.gov The development of efficient and innovative methods for constructing and modifying the indole core is an active area of research, driven by the desire to synthesize complex natural products and to generate libraries of new compounds for biological screening. openmedicinalchemistryjournal.com The chemical reactivity of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its biological activity or other desired characteristics. ijpsjournal.com

Role of Substituted Indoles in Biological Research and Drug Discovery

The strategic placement of various functional groups onto the indole core, creating substituted indoles, is a key strategy in modern drug discovery. nih.gov The nature and position of these substituents can dramatically influence the molecule's pharmacological profile, including its binding affinity for biological targets, its metabolic stability, and its pharmacokinetic properties. ijpsjournal.com This structure-activity relationship (SAR) is a central concept in medicinal chemistry, and the indole scaffold provides a rich platform for its exploration. ijpsjournal.com

Substituted indoles are at the heart of numerous therapeutic agents. For example, the anti-inflammatory drug indomethacin (B1671933) features a substituted indole core and functions by inhibiting the production of prostaglandins. nih.gov In the field of oncology, indole derivatives have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. nih.govmdpi.com Furthermore, the versatility of the indole structure has led to the development of compounds targeting a wide array of biological targets, including enzymes, receptors, and ion channels. nih.gov

Research into substituted indoles is not limited to the development of new drugs. These compounds are also invaluable tools for basic biological research. By designing and synthesizing indole derivatives that selectively interact with specific biological targets, scientists can probe the functions of proteins and elucidate complex biological pathways. This synergy between synthetic chemistry and biology continues to drive advancements in our understanding of human health and disease.

Overview of 3-[2-(tritylamino)ethyl]-1H-indol-5-ol as a Research Compound and its Context

The chemical compound this compound is a specific substituted indole that holds significance primarily as a research chemical. Its structure is closely related to the neurotransmitter serotonin (3-(2-aminoethyl)-1H-indol-5-ol). The key distinguishing feature of this compound is the presence of a trityl group attached to the terminal amine of the ethylamine (B1201723) side chain.

The trityl group is a bulky protecting group commonly used in organic synthesis. acgpubs.org Its primary function is to temporarily block a reactive site on a molecule, in this case, the amino group, to prevent it from participating in unwanted side reactions during a chemical transformation. acgpubs.org The trityl group can be selectively removed under specific conditions to reveal the original functional group. uoa.gr

Therefore, this compound is best understood as a protected form of serotonin. In a research context, this compound would likely be used as an intermediate in the synthesis of more complex molecules. For example, researchers might use this compound to introduce modifications to other parts of the indole ring or the hydroxyl group at the 5-position, without affecting the reactive amino group. Once the desired modifications are complete, the trityl group can be removed to yield the final product. The use of such protecting groups is a fundamental strategy in multi-step organic synthesis, enabling the construction of complex molecular architectures with high precision.

While there is limited publicly available data on the specific biological activities of this compound itself, its value lies in its role as a precursor and a tool for chemical synthesis in the broader field of indole research.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C29H26N2O
Molecular Weight 418.53 g/mol
Appearance Likely a solid
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point Not readily available
Boiling Point Not readily available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(tritylamino)ethyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O/c32-26-16-17-28-27(20-26)22(21-30-28)18-19-31-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,20-21,30-32H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOUNTOHDVPWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-[2-(tritylamino)ethyl]-1H-indol-5-ol

A retrosynthetic approach to this compound breaks down the molecule into simpler, more readily available starting materials. This analysis reveals key synthetic challenges, including the formation of the indole (B1671886) ring, the installation of the 3-ethylamine side chain, and the protection of both the amine and hydroxyl functionalities.

The formation of the indole nucleus is a cornerstone of this synthesis. Several classical and modern methods are available, each with its own advantages and limitations.

Fischer Indole Synthesis : This well-established method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 5-hydroxyindoles, a suitably substituted phenylhydrazine is required. The reaction proceeds through a hydrazone intermediate, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement to form the indole ring. nih.gov

Nenitzescu Indole Synthesis : This reaction is particularly useful for the synthesis of 5-hydroxyindoles. It involves the condensation of a benzoquinone with a β-aminocrotonic ester. pharmaguideline.com

Bartoli Indole Synthesis : This method provides a route to 7-substituted indoles and involves the reaction of a nitrobenzene with vinyl magnesium bromide. pharmaguideline.com

Leimgruber-Batcho Indole Synthesis : This versatile two-step process begins with the formation of an enamine from an o-nitrotoluene, which is then reductively cyclized to form the indole. pharmaguideline.com

Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition : A more contemporary approach involves an intramolecular [4+2]-cycloaddition of an alkynol segment onto a furan. This convergent strategy assembles both the benzene (B151609) and pyrrole (B145914) rings of the indole simultaneously. nih.gov

A comparative table of these strategies is presented below:

Indole Synthesis MethodKey ReactantsKey Features
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneAcid-catalyzed, proceeds via chemicalbook.comchemicalbook.com-sigmatropic rearrangement. nih.gov
Nenitzescu Indole SynthesisBenzoquinone, β-Aminocrotonic esterParticularly effective for 5-hydroxyindoles. pharmaguideline.com
Bartoli Indole SynthesisNitrobenzene, Vinyl magnesium bromideUseful for synthesizing 7-substituted indoles. pharmaguideline.com
Leimgruber-Batcho Indole Synthesiso-NitrotolueneA two-step process involving enamine formation and reductive cyclization. pharmaguideline.com
IMDAF CycloadditionAlkynol, FuranA convergent approach that forms both rings of the indole at the same time. nih.gov

Once the indole nucleus is formed, the next critical step is the introduction of the 3-ethylamine side chain. Several methods can be employed to achieve this transformation.

A common and effective strategy involves the acylation of the indole at the C3 position with oxalyl chloride. mdma.chshulginresearch.net The resulting indolyl-3-oxalyl chloride is then reacted with an amine, such as ammonia or a primary amine, to form the corresponding glyoxalylamide. Subsequent reduction of this amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), yields the desired 3-(2-aminoethyl)indole, also known as tryptamine (B22526). mdma.chshulginresearch.net

Alternatively, the side chain can be introduced through a Knoevenagel condensation of a 6-hydroxyindan-1-one with ethyl cyanoacetate. The resulting α,β-unsaturated nitrile ester can then be hydrolyzed and decarboxylated to yield a 5-hydroxyindene-3-acetonitrile. Reduction of this nitrile with lithium aluminum hydride affords the 3-(2-aminoethyl)-5-hydroxyindene. rsc.org

The primary amine of the ethylamine (B1201723) side chain is highly reactive and can interfere with subsequent reactions. Therefore, it is essential to protect it. The trityl (triphenylmethyl, Tr) group is an excellent choice for this purpose due to its bulky nature and its lability under acidic conditions. total-synthesis.comorganic-chemistry.org

The trityl group is typically introduced by reacting the amine with trityl chloride in the presence of a base like pyridine. total-synthesis.com The significant steric hindrance of the trityl group allows for the selective protection of primary amines. highfine.com This protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids, such as acetic acid or trifluoroacetic acid (TFA). total-synthesis.comorganic-chemistry.org The introduction of methoxy substituents on the phenyl rings of the trityl group can further increase its acid lability. total-synthesis.com

The stability of the trityl group is summarized in the following table:

ConditionStability of Trityl Group
Acidic (mild)Labile total-synthesis.comorganic-chemistry.org
BasicStable highfine.com
NucleophilicStable highfine.com
HydrogenolysisLabile wikipedia.org

The 5-hydroxyl group on the indole ring is also reactive and often requires protection during the synthesis. libretexts.org Common protecting groups for hydroxyls include ethers and esters.

Benzyl Ether : The benzyl (Bn) group is a widely used protecting group for alcohols. It can be introduced by reacting the alcohol with benzyl bromide in the presence of a base. The benzyl ether is stable to a wide range of reaction conditions but can be readily removed by hydrogenolysis. wikipedia.org

Silyl Ethers : Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS), are also common protecting groups for hydroxyls. They are typically introduced by reacting the alcohol with the corresponding silyl chloride. Silyl ethers are stable to many reaction conditions but are easily cleaved by fluoride ions or under acidic conditions.

Acetals : Acetals can be used to protect hydroxyl groups, particularly under basic conditions. They are, however, unstable in acidic environments. libretexts.org

Precursors and Intermediate Synthesis for Indole-Tritylamine Structures

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

The synthesis of the indole core often begins with commercially available or readily synthesized substituted benzenes. For the target molecule, a precursor with a protected hydroxyl group at the 5-position is advantageous.

5-Benzyloxyindole : This precursor can be synthesized from 2-methyl-3-nitrophenol. The phenolic hydroxyl group is first protected as a benzyl ether. The resulting 6-benzyloxy-2-nitrotoluene can then be converted to 4-benzyloxyindole via the Reissert method, which involves condensation with ethyl oxalate followed by reductive cyclization. orgsyn.org

5-Methoxyindole : This is another common precursor, which can be synthesized from p-anisidine. The synthesis of tryptamines from 5-methoxyindole often involves reaction with oxalyl chloride followed by amination and reduction. chemicalbook.commdma.chshulginresearch.net

The choice of precursor is dictated by the chosen indole ring formation strategy and the desired protecting group for the 5-hydroxyl functionality.

Synthesis of Tritylamine (B134856) Precursors

The synthesis of this compound fundamentally relies on the introduction of a trityl (triphenylmethyl) group onto the primary amine of 3-(2-aminoethyl)-1H-indol-5-ol (serotonin). The key reagent for this transformation is a tritylating agent, most commonly trityl chloride (TrCl). Therefore, the synthesis of tritylamine precursors primarily involves the preparation of trityl chloride.

Several methods have been established for the synthesis of trityl chloride. One of the most common laboratory-scale preparations involves the reaction of triphenylmethanol with acetyl chloride. This method is straightforward and provides good yields of the desired product. snnu.edu.cn

Another widely used industrial method is the Friedel-Crafts alkylation of benzene with carbon tetrachloride, which utilizes a Lewis acid catalyst such as aluminum chloride. This reaction forms a trityl chloride-aluminum chloride adduct, which is subsequently hydrolyzed to yield trityl chloride. snnu.edu.cnmdpi.com A variation of this involves reacting triphenylmethane with sulfuryl chloride in the presence of a peroxide initiator. researchgate.net

Tritylamine itself can be synthesized from trityl chloride by reacting it with a primary or secondary amine in the presence of a hydrogen chloride acceptor. ias.ac.in It can serve as a synthetic equivalent of ammonia in various reactions, such as in the Ugi tetrazole synthesis. nih.govnih.gov

Table 1: Synthetic Methods for Trityl Chloride

Starting Material(s)Reagent(s)Key Features
TriphenylmethanolAcetyl chlorideCommon laboratory method. snnu.edu.cn
Benzene, Carbon tetrachlorideAluminum chloride (Friedel-Crafts catalyst)Industrial scale, forms an adduct that is then hydrolyzed. mdpi.com
TriphenylmethaneSulfuryl chloride, bisdodecanoyl peroxideAlternative laboratory preparation. researchgate.net

Coupling Strategies for Indole and Tritylamine Moieties

The coupling of the tritylamine moiety to the indole core in this compound is achieved through the N-protection of the primary amine of serotonin (B10506). The trityl group is a bulky, acid-labile protecting group well-suited for the selective protection of primary amines. scispace.com

The standard procedure for the N-tritylation of a primary amine involves the reaction of the amine with trityl chloride in an inert solvent in the presence of a base. The base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrochloric acid generated during the reaction. rsc.org In the context of serotonin, both the primary aliphatic amine and the phenolic hydroxyl group are potential sites for reaction with trityl chloride. However, due to the greater nucleophilicity of the primary amine, selective N-tritylation can be achieved under controlled conditions. The significant steric hindrance of the trityl group also favors reaction at the less hindered primary amine over other sites. scispace.com

The reaction proceeds by nucleophilic attack of the primary amine of the 3-(2-aminoethyl)-1H-indol-5-ol on the electrophilic carbon of trityl chloride. The choice of solvent is crucial and is typically a non-polar aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). The reaction is generally carried out at room temperature.

An alternative approach involves the use of tritylamine as a synthon. However, for the direct synthesis of the target compound, the protection of serotonin with trityl chloride is the more direct and commonly employed strategy. The trityl group can be later removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the primary amine. rsc.org

Advanced Synthetic Approaches to Functionalized Indoles and their Derivatives

Once the primary amine of serotonin is protected as a trityl amine, the resulting compound, this compound, becomes a versatile substrate for further functionalization of the indole ring. The presence of the bulky trityl group can influence the regioselectivity of subsequent reactions, and the hydroxyl group at the C5 position, along with the indole N-H, offers multiple sites for chemical modification.

Metal-Catalyzed Reactions for Indole Functionalization

Transition metal-catalyzed reactions, particularly those employing palladium, have become powerful tools for the functionalization of indoles. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole nucleus.

For a substrate like N-trityl serotonin, metal-catalyzed functionalization can be directed to different positions of the indole ring. The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position, but since this is already substituted, other positions become targets. The hydroxyl group at C5 can be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions.

Furthermore, direct C-H functionalization methodologies have emerged as a more atom-economical approach. Palladium-catalyzed direct arylation of indoles can be achieved, and the regioselectivity can be controlled by the choice of ligands and reaction conditions. For instance, the arylation of N-protected indoles can be directed to the C2 or C7 positions.

C-H Activation and Cross-Coupling Methodologies

C-H activation has revolutionized the synthesis of complex molecules by allowing for the direct functionalization of otherwise unreactive C-H bonds. For the indole scaffold, C-H activation can be achieved at various positions, including the less reactive benzene portion of the ring system (C4, C5, C6, and C7).

Rhodium catalysts have proven to be particularly effective for the C-H activation of indoles. For instance, Rh(III)-catalyzed C-H alkylation of indoles with diazo compounds has been developed for selective modification at the C2 position. mdpi.com The regioselectivity of these reactions can often be controlled by using a directing group on the indole nitrogen. While the primary amine in our target molecule is protected, a suitable directing group could be installed on the indole nitrogen to direct C-H activation to a specific position, such as C2, C4, or C7.

Recent studies have demonstrated the rhodium-catalyzed regioselective C4 alkylation of indoles with nitroalkenes. thieme-connect.com Furthermore, rhodium(II) catalysts have been used for the remote C-H alkylation of unprotected indoles, with selectivity for the C6 position being achieved through a hydrogen-bonding directing effect. snnu.edu.cn These strategies could potentially be adapted for the selective functionalization of the N-trityl serotonin scaffold.

Table 2: Examples of Metal-Catalyzed C-H Activation on the Indole Ring

Metal CatalystReaction TypePosition Functionalized
Rhodium(III)Alkylation with diazo compoundsC2
Rhodium(III)Alkylation with nitroalkenesC4
Rhodium(II)Alkylation with diazo compoundsC6
Rhodium(III)Decarbonylative arylation/olefinationC7

Chemo- and Regioselective Synthetic Strategies

The presence of multiple functional groups in this compound (the indole N-H, the phenolic hydroxyl, and several C-H bonds on the aromatic ring) necessitates the use of chemo- and regioselective reactions for controlled functionalization. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another. wikipedia.org

A key example of regioselectivity on a similar substrate is the Friedel-Crafts acetylation of 5-hydroxyindole derivatives. Studies have shown that this reaction proceeds with high regioselectivity to yield the 6-acetyl derivative. ias.ac.in This selectivity is attributed to the electronic activation of the C6 position by the C5 hydroxyl group. This demonstrates that the inherent electronic properties of the 5-hydroxyindole scaffold can be exploited for selective functionalization.

The phenolic hydroxyl group can be selectively alkylated or acylated in the presence of the indole N-H under basic conditions, as the phenoxide is a stronger nucleophile. Conversely, the indole N-H can be selectively functionalized under different conditions. The choice of protecting groups for both the side-chain amine and the phenolic hydroxyl is crucial for directing reactivity in subsequent synthetic steps.

Divergent Synthetic Strategies for Indole-Based Libraries

Divergent synthesis is a powerful strategy for the creation of libraries of structurally diverse compounds from a common intermediate. This compound is an excellent starting point for the divergent synthesis of a library of serotonin analogs. The protected amine allows for a wide range of reactions to be performed on the indole core without interference from the nucleophilic side chain.

Starting from this common scaffold, a variety of functional groups can be introduced at different positions of the indole ring using the metal-catalyzed and C-H activation methodologies described previously. For example, one could envision a synthetic scheme where the indole nitrogen is first functionalized, followed by regioselective C-H functionalization at C2, C4, C6, or C7. The hydroxyl group at C5 could also be modified, for instance, by conversion to an ether or by participating in reactions that build upon the benzene ring.

After generating a library of diversely functionalized N-trityl serotonin derivatives, the trityl group can be readily removed under acidic conditions to unmask the primary amine. This final step would provide a library of novel serotonin derivatives with potential applications in drug discovery and chemical biology. This approach allows for the efficient exploration of the chemical space around the serotonin scaffold. mdpi.com

Derivatization of this compound

The derivatization of this compound allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of the bulky trityl protecting group on the primary amine of the ethyl side chain is pivotal, as it prevents side reactions at this position, such as N-acylation or N-alkylation, allowing for selective modifications at other sites.

The phenolic hydroxyl group at the C-5 position of the indole ring is a prime target for modification due to its nucleophilicity. Common transformations include etherification and esterification, which can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Etherification: The formation of ethers is typically achieved by reacting the hydroxyl group with an alkyl halide or sulfonate in the presence of a suitable base. This reaction converts the phenol into an ether, masking the acidic proton and introducing a variety of alkyl or aryl substituents. For instance, methylation or benzylation can be accomplished using reagents like dimethyl sulfate or benzyl bromide with a base such as potassium carbonate.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent). This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor. An example of such a derivative is 3-(2-(tritylamino)ethyl)-1H-indol-5-yl 3-(tritylamino)propanoate, which involves the esterification of the 5-hydroxyl position. sigmaaldrich.com

Reaction Type Reagent(s) Functional Group Introduced Potential Product
EtherificationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkoxy (e.g., Methoxy)5-methoxy-3-[2-(tritylamino)ethyl]-1H-indole
EsterificationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Acyloxy (e.g., Acetoxy)3-[2-(tritylamino)ethyl]-1H-indol-5-yl acetate
EsterificationCarboxylic Acid, Coupling Agent (e.g., DCC)Acyloxy3-[2-(tritylamino)ethyl]-1H-indol-5-yl ester

The tritylamine group serves as a protecting group for the primary amine. Its removal is a key step to unmask the amine functionality, which can then be subjected to a wide range of chemical transformations.

Deprotection (Detritylation): The trityl group is characteristically labile under acidic conditions. total-synthesis.com Treatment with mild acids, such as formic acid or acetic acid, or stronger acids like trifluoroacetic acid (TFA), efficiently cleaves the carbon-nitrogen bond to yield the primary amine, 3-(2-aminoethyl)-1H-indol-5-ol (serotonin), and the stable triphenylmethyl (trityl) cation. total-synthesis.com This deprotection is often the gateway to creating a vast array of derivatives.

Further Functionalization of the Primary Amine: Once deprotected, the resulting primary amine is highly versatile.

N-Alkylation: The amine can be alkylated using reductive amination with aldehydes or ketones, or via direct reaction with alkyl halides. This allows for the synthesis of secondary and tertiary amines, such as N-methyl (3-(2-methylaminoethyl)-1H-indol-5-ol) or N,N-dimethyl (Bufotenine) analogues. researchgate.netchemsrc.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. For example, coupling the deprotected amine with a carboxylic acid using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC) provides a straightforward route to various N-acyl derivatives. mdpi.com

Reaction Step Reagent(s) Transformation Intermediate/Product
1. DeprotectionMild Acid (e.g., Formic Acid, TFA)Tritylamine → Primary Amine3-(2-aminoethyl)-1H-indol-5-ol
2a. N-AlkylationAldehyde, Reducing Agent (e.g., NaBH₃CN)Primary Amine → Secondary/Tertiary Amine3-[2-(alkylamino)ethyl]-1H-indol-5-ol
2b. N-AcylationAcyl Chloride or Carboxylic Acid/DCCPrimary Amine → AmideN-[2-(5-hydroxy-1H-indol-3-yl)ethyl]amide

The indole nitrogen possesses a proton that can be substituted, offering another site for derivatization. This position is generally less nucleophilic than the C-3 position, but under appropriate conditions, selective N-1 functionalization can be achieved.

N-Alkylation: The indole N-H can be deprotonated with a strong base like sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group at the N-1 position. mdpi.com

N-Acylation: Selective acylation at the N-1 position can be accomplished using various methods. For instance, reacting the indole with a thioester in the presence of a base like cesium carbonate has been shown to be an effective method for N-acylation. nih.gov This modification introduces an electron-withdrawing group directly onto the indole ring, which can influence the electronic properties of the entire molecule.

Reaction Type Reagent(s) Functional Group Introduced Potential Product
N-AlkylationBase (e.g., NaH), Alkyl Halide (e.g., CH₃I)N-Alkyl (e.g., N-Methyl)1-methyl-3-[2-(tritylamino)ethyl]-1H-indol-5-ol
N-AcylationAcyl Chloride or Thioester, BaseN-Acyl (e.g., N-Acetyl)1-acetyl-3-[2-(tritylamino)ethyl]-1H-indol-5-ol

The synthetic transformations described in the preceding sections are instrumental in generating a library of analogues for structure-activity relationship (SAR) studies. SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, providing critical insights for drug design and optimization. nih.govnih.gov

By modifying the three key positions of this compound, researchers can probe the specific interactions between the molecule and its biological target.

Modification of the 5-Hydroxyl Group: Converting the hydroxyl group to ethers or esters of varying sizes (e.g., methoxy, benzyloxy, acetoxy) explores the importance of this group as a hydrogen bond donor. It also modulates the compound's lipophilicity, which can affect its ability to cross cell membranes.

Modification of the Side Chain Amine: After detritylation, the primary amine can be converted to secondary or tertiary amines (e.g., methyl, dimethyl, ethyl) or various amides. This allows for the investigation of the role of the amine's basicity and its hydrogen bonding capacity in receptor binding. Studies on serotonin analogues have shown that the nature of the amino group significantly influences affinity for serotonin receptors. nih.gov

A systematic approach, where each position is modified while keeping the others constant, allows for the deconvolution of the structural requirements for biological activity. For example, a series of 5-O-alkyl ethers can be synthesized and tested to find the optimal ether chain length. Similarly, a series of N-alkyl and N,N-dialkyl analogues can reveal the preferred substitution pattern on the side chain amine for target engagement. tandfonline.comresearchgate.net This methodical generation of analogues is a cornerstone of medicinal chemistry, enabling the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Molecular Interactions and Biological System Investigations Pre Clinical/in Vitro

Examination of Molecular Targets and Binding Mechanisms

Comprehensive literature reviews did not yield specific studies on the molecular targets or binding mechanisms of 3-[2-(tritylamino)ethyl]-1H-indol-5-ol. The large trityl group sterically hinders the pharmacophore (the structural features essential for molecular recognition) of the serotonin (B10506) backbone, making significant interaction with serotonin's native biological targets, such as G-protein coupled receptors (GPCRs) or kinases, highly improbable.

Receptor Binding Studies

No data from receptor binding assays for this compound are available. Research on related indole (B1671886) compounds focuses on derivatives designed to interact with specific receptors, a function that is precluded in this compound by the protective trityl group.

Enzyme Inhibition Profiling

There are no published studies on the enzyme inhibition profile of this compound. Investigations into the inhibition of enzymes like cyclooxygenase-2 (COX-2) have been conducted on other indole derivatives, but not on this specific protected intermediate.

Protein-Ligand Interaction Analysis

No protein-ligand interaction analyses, such as co-crystallization studies or computational docking simulations, have been published for this compound. Such studies are typically performed on compounds with known biological activity to elucidate their mechanism of action.

Cellular Mechanisms of Action in Model Systems

Consistent with the lack of molecular interaction data, there is no available research on the effects of this compound in cellular models.

Studies on Cell Lines

No studies investigating the activity of this compound on cancer cell lines, immune cells, or any other cell-based model have been found in the scientific literature.

Modulation of Cellular Pathways

There is no published evidence to suggest that this compound modulates any specific cellular pathways. Its chemical structure, specifically the protected amine, makes it an unsuitable candidate for initiating the signal transduction events typically associated with biologically active indoleamines like serotonin.

In Vitro Pharmacological Activity of Indole-Tritylamine Scaffolds and Related Indoles

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its ability to interact with multiple receptors. nih.govmdpi.com This versatility has led to the extensive investigation of indole derivatives for various therapeutic applications.

Indole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. A number of studies have synthesized and evaluated novel indole-containing compounds for their ability to inhibit key inflammatory mediators. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org Similarly, certain indole and amide derivatives of ursolic acid have shown significant inhibition of NO and pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated RAW 264.7 cells. chemrxiv.org Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compounds with potent anti-inflammatory activity in carrageenan-induced paw edema models. nih.gov The anti-inflammatory effects of some oleanolic acid indole derivatives are believed to be mediated through the inhibition of NO and pro-inflammatory cytokines and chemokines, potentially by modulating NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov

In Vitro Anti-inflammatory Activity of Selected Indole Derivatives
CompoundAssayTarget/Cell LineActivity/EndpointReference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)LPS-induced inflammationRAW264.7 cellsInhibition of NO, IL-6, and TNF-α production rsc.org
Ursolic acid indole derivative (Compound 3)LPS-induced inflammationRAW 264.7 cellsSignificant NO, TNF-α, and IL-6 inhibition at 5 µM and 10 µM chemrxiv.org
Ursolic acid indole derivative (Compound 6)LPS-induced inflammationRAW 264.7 cellsSignificant NO, TNF-α, and IL-6 inhibition at 5 µM and 10 µM chemrxiv.org
11-oxooleanolic acid derivative (Compound 8)LPS-induced inflammationBV2 cellsInhibition of NO and pro-inflammatory cytokines nih.gov
11-oxooleanolic acid derivative (Compound 9)LPS-induced inflammationBV2 cellsInhibition of NO and pro-inflammatory cytokines nih.gov

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent activity against a variety of cancer cell lines. nih.gov These compounds exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis. For example, certain chalcone-indole derivatives have been shown to suppress cancer cell proliferation by inhibiting tubulin polymerization and causing cell cycle arrest in the G2/M phase. nih.gov Similarly, some quinoline-indole derivatives that target the colchicine (B1669291) binding site on tubulin have demonstrated potent inhibition of cancer cell lines with IC50 values in the nanomolar range. nih.gov

Other indole derivatives, such as those incorporating a pyrazoline nucleus, have been investigated as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). mdpi.com Furthermore, dinuclear copper(II) complexes of indole-2-carboxylic acid have shown significant cytotoxicity against human breast cancer cell lines MDA-MB-231 and MCF-7. mdpi.com The anticancer potential of indole derivatives has also been explored in the context of glioblastoma, with some compounds showing inhibitory activity against U87MG cells. nih.gov

In Vitro Anticancer Activity of Selected Indole Derivatives
Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Quinoline-indole derivative 13Various cancer cell lines2 - 11 nmol/L nih.gov
Benzimidazole-indole derivative 8Various cancer cell linesAverage 50 nmol/L nih.gov
Indole-vinyl sulfone derivative 9Panel of cancer cell linesPotent activity nih.gov
Indole-2-Carboxylic Acid Dinuclear Copper(II) Complex (ICA-Cu)MDA-MB-2315.43 µM mdpi.com
Indole-2-Carboxylic Acid Dinuclear Copper(II) Complex (ICA-Cu)MCF-75.69 µM mdpi.com
3-Aroyl-1H-indole derivative 10aMCF-7150 - 350 nM nih.gov
Pyrazolinyl-Indole Derivative HD04Various tumor cell linesGrowth inhibition observed mdpi.com

Indole and its derivatives constitute an important class of compounds in the search for new antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. nih.gov Studies have shown that indole derivatives containing moieties such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) possess significant antibacterial activity against strains like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Some of these compounds have also demonstrated promising antifungal activity, particularly against Candida krusei. nih.gov

The antimicrobial efficacy of indole derivatives can be influenced by the nature and position of substituents on the indole ring. For instance, certain indole-hydrazone derivatives have shown potent activity against MRSA. znaturforsch.com Additionally, a series of novel aminoguanidine-indole derivatives displayed significant antibacterial activity against ESKAPE pathogens and clinically resistant Klebsiella pneumoniae. nih.gov The mechanism of action for some of these compounds involves the disruption of the bacterial membrane. nih.gov

In Vitro Antimicrobial Activity of Selected Indole Derivatives (MIC in µg/mL)
Compound/Derivative ClassMicroorganismMIC Value (µg/mL)Reference
Indole-triazole derivative 3dMRSAPotent activity nih.gov
Indole-thiadiazole derivative 2cMRSAPotent activity nih.gov
Indole-triazole derivatives (e.g., 3b-d)C. albicans3.125 nih.gov
Indole hydrazone derivative 8MRSA6.25 znaturforsch.com
Aminoguanidine-indole derivative 4PResistant K. pneumoniae 21084 nih.gov
5-iodoindoleExtensively drug-resistant Acinetobacter baumannii (XDRAB)64 asm.org
3-methylindoleExtensively drug-resistant Acinetobacter baumannii (XDRAB)64 asm.org

Indole-based compounds have emerged as a promising source of new antimalarial agents, with several derivatives demonstrating potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com These compounds often exhibit novel mechanisms of action, making them valuable candidates for overcoming drug resistance. The antiplasmodial activity of indole derivatives can be attributed to various mechanisms, including the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov

A range of indole-containing scaffolds have been explored for their antiplasmodial potential. For example, indole-2-carboxamides have been optimized to yield derivatives with significant potency against both drug-sensitive and drug-resistant strains of P. falciparum. acs.org Bisindole and trisindole sulfonamides have also shown notable antiplasmodial activity, with some derivatives exhibiting IC50 values in the low micromolar range against multidrug-resistant strains. acs.org Furthermore, analogues of pyrazino[1,2-a;4,5-a′]diindole have been synthesized and evaluated, with some compounds displaying nanomolar potency against chloroquine-sensitive strains. nih.gov

In Vitro Antiplasmodial Activity of Selected Indole Derivatives
Compound/Derivative ClassP. falciparum StrainIC50 ValueReference
Indole carboxamide 6f3D7 (sensitive)~200 nM acs.org
Indole carboxamide 6x3D7 (sensitive)~150 nM acs.org
Bisindole sulfonamide 11K1 (multidrug-resistant)2.79 µM acs.org
Pyrazino[1,2-a;4,5-a′]diindole analogue 183D7 (sensitive)213 nM nih.gov
Pyrazino[1,2-a;4,5-a′]diindole analogue 233D7 (sensitive)360 nM nih.gov
Tryptanthrin (12a)NF54 (sensitive)0.288 µM nih.gov
Tryptanthrin (12a)Dd2 (resistant)0.114 µM nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the Indole (B1671886) Core and its Impact on Activity

The indole nucleus is a foundational element for affinity at serotonin (B10506) receptors. Modifications to this bicyclic structure, such as altering substituent positions or adding new functional groups, can dramatically change binding affinity and selectivity.

Research on related tryptamines shows that the substitution pattern on the indole ring is a crucial determinant of activity. For instance, moving the hydroxyl group from the 5-position to the 4- or 6-position, or removing it entirely, leads to a significant reduction in affinity and activity at 5-HT receptors. researchgate.net Studies on substituted tryptamines have further refined these observations, indicating that 4-substituted compounds often exhibit high selectivity for the 5-HT2A receptor, whereas 5-substituted analogs tend to have high affinity for 5-HT1A receptors. bohrium.com

The position of side-chain attachment to the indole core is also critical. The natural linkage for tryptamines is at the 3-position. Comparative studies on N-piperidinyl indoles have shown that moving the side chain from the 3-position to the 2-position can result in higher binding affinities and a switch from partial to full agonism at the Nociceptin Opioid (NOP) receptor. nih.gov This highlights that the vector of the side chain relative to the indole core significantly influences interaction with receptor binding pockets.

Indole Core ModificationImpact on Activity (based on analogs)Reference
Removal of 5-OH groupSignificant decrease in receptor affinity. researchgate.net
Relocation of OH group (e.g., to C4, C6, C7)Generally reduces activity compared to 5-OH. Positional isomers show different receptor selectivity profiles. bohrium.com
Substitution at C2 positionCan modulate affinity and efficacy. For some receptor types, 2-substitution is preferred over 3-substitution. nih.gov
Halogenation (e.g., 5-Bromo, 5-Chloro)Can increase affinity at certain 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT7). researchgate.net

Impact of the Ethylamine (B1201723) Side Chain on Activity

The ethylamine side chain is fundamental for the biological action of tryptamines. Its length and the nature of the substituent on the terminal nitrogen atom are key modulators of activity. The two-carbon chain between the indole C3 position and the terminal nitrogen is considered optimal for serotonin receptor agonism. Shortening the chain by one carbon (as in gramine) or lengthening it significantly reduces activity.

Substitutions on the nitrogen atom of the side chain can lead to a wide array of neuroactive compounds. walshmedicalmedia.com While small alkyl groups (like methyl in N,N-dimethyltryptamine) are often well-tolerated and can maintain or enhance potency, larger, bulkier groups introduce significant steric hindrance that alters receptor interaction, as discussed in the following section.

Role of the Trityl Protecting Group in Biological Contexts

The trityl (triphenylmethyl) group is a very large, sterically demanding functional group. In organic synthesis, it is commonly used as a protecting group for amines due to its stability under certain conditions and its susceptibility to removal under acidic conditions. organic-chemistry.org

In a biological context, the presence of such a bulky N-substituent dramatically alters the pharmacological profile of the parent molecule. Research on phenethylamines and tryptamines with large N-substituents demonstrates that this modification is sometimes tolerated by serotonin receptors and can even increase binding affinity if the group can adopt an appropriate orientation within the binding site. nih.govacs.org However, this increased affinity does not always translate to increased efficacy. Often, these bulky substituents prevent the receptor from undergoing the full conformational change required for activation, leading to compounds that act as partial agonists or even antagonists. acs.org

Specifically for 3-[2-(tritylamino)ethyl]-1H-indol-5-ol, the trityl group would be expected to prevent the protonation of the amine under physiological conditions, which is often a key interaction for receptor binding. Its sheer size would likely either block access to the orthosteric binding site of many receptors or, if binding occurs, it would fundamentally change the nature of the interaction, likely resulting in partial agonism or antagonism at 5-HT2 receptors. nih.govacs.org

Influence of the 5-Hydroxyl Substitution on Molecular Recognition

The 5-hydroxyl group is a critical feature for high-affinity binding and activation of many serotonin receptors. This functional group acts as a key hydrogen bond donor and/or acceptor, anchoring the ligand into the receptor's binding pocket.

Molecular modeling and mutagenesis studies of the 5-HT2A receptor have identified specific amino acid residues that interact with this hydroxyl group. For instance, the 5-OH group can form crucial hydrogen bonds with serine or threonine residues within the transmembrane helices of the receptor. researchgate.net This interaction helps to properly orient the tryptamine (B22526) scaffold within the binding site, facilitating the necessary conformational changes for receptor activation. The removal or relocation of this hydroxyl group disrupts these key interactions, leading to a significant loss of potency.

Structural FeatureReceptor Interaction TypeSignificance for Molecular Recognition
5-Hydroxyl Group (-OH)Hydrogen Bond Donor/AcceptorAnchors the ligand in the binding pocket through interactions with specific serine and threonine residues. Crucial for high-affinity binding.
Indole N-H GroupHydrogen Bond DonorProvides an additional interaction point to stabilize ligand-receptor complex.
Ethylamine NitrogenIonic/Hydrogen Bond (if protonated)Forms a key salt bridge with an aspartate residue in many GPCRs. The trityl group in the title compound would sterically hinder this.
Indole Aromatic Ringsπ-π StackingInteracts with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding site, contributing to overall affinity.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations of 3-[2-(tritylamino)ethyl]-1H-indol-5-ol and Analogs

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Prediction

In the context of this compound, molecular docking simulations would be employed to predict its binding mode within the active site of various target proteins, such as serotonin (B10506) receptors. The indole (B1671886) ring and the hydroxyl group at the 5-position are key pharmacophoric features that can form hydrogen bonds and aromatic interactions with receptor residues. The trityl group, being large and hydrophobic, would be expected to occupy a significant hydrophobic pocket within the binding site.

A hypothetical docking study of this compound into a serotonin receptor might reveal the interactions detailed in the table below.

Interaction TypeInteracting Group on LigandPotential Interacting Residues in Receptor
Hydrogen Bond5-hydroxyl groupAspartic Acid, Serine, Threonine
Hydrogen BondIndole N-HAsparagine, Glutamine
π-π StackingIndole ringPhenylalanine, Tyrosine, Tryptophan
HydrophobicTrityl groupLeucine, Isoleucine, Valine, Alanine

Binding Affinity Calculations

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy value typically indicates a more stable and favorable interaction. For this compound, the binding affinity would be influenced by the sum of the favorable interactions (hydrogen bonds, hydrophobic interactions) and any unfavorable steric clashes that might arise from the bulky trityl group.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For this compound, these methods could be used to determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for understanding how the molecule will interact with its environment and with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylamino linker in this compound allows the molecule to adopt various conformations. Conformational analysis aims to identify the low-energy (and thus more likely) three-dimensional structures of the molecule. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, both in isolation and in complex with a protein receptor. MD simulations provide a more realistic picture of the binding event, accounting for the flexibility of both the ligand and the protein.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches could be applied to design new molecules based on this compound.

Ligand-Based Drug Design: In the absence of a known receptor structure, this approach uses the properties of a set of known active molecules to develop a pharmacophore model. This model defines the essential structural features required for biological activity.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, as is the case for many serotonin receptors, structure-based drug design can be employed. This involves using the insights from molecular docking and MD simulations to rationally design new ligands with improved binding affinity and selectivity. For example, modifications to the trityl group could be explored to enhance hydrophobic interactions or reduce steric hindrance.

Metabolic and Biotransformation Studies in Vitro/theoretical

Predicted Metabolic Pathways of 3-[2-(tritylamino)ethyl]-1H-indol-5-ol

There is no published research detailing the predicted metabolic pathways of this compound. In general, the metabolism of structurally similar compounds, such as serotonin (B10506) and other tryptamines, involves several key enzymatic reactions. sigmaaldrich.comnih.gov These often include hydroxylation of the indole (B1671886) ring, N-dealkylation, and oxidation of the ethylamino side chain, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com However, the presence of the bulky trityl protecting group on the aminoethyl side chain of this compound would likely influence its metabolic fate, potentially sterically hindering enzymatic access to the amine. total-synthesis.com Without specific studies, any proposed metabolic pathway for this compound would be purely speculative.

In Vitro Enzyme-Mediated Transformations (e.g., Cytochrome P450 Metabolism)

No in vitro studies using enzyme systems such as human liver microsomes or specific cytochrome P450 isoforms to investigate the metabolism of this compound have been reported in the available scientific literature. Such studies are crucial for identifying which specific CYP enzymes might be responsible for the biotransformation of a compound. nih.govmdpi.com For other indole-based structures, CYP enzymes like CYP2D6, CYP2C9, and CYP3A4 are often involved in their metabolism. mdpi.compharmgkb.org However, without experimental data, the role of these or any other enzymes in the transformation of this compound remains unknown.

Identification of Potential Metabolites (In Vitro)

There are no published in vitro studies that have identified any potential metabolites of this compound. The identification of metabolites is typically achieved through techniques such as liquid chromatography-mass spectrometry (LC-MS) after incubating the parent compound with a biological matrix, such as liver microsomes. enamine.netbioivt.com Without such experimental evidence, it is not possible to provide a scientifically accurate list of potential metabolites for this specific compound.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in "3-[2-(tritylamino)ethyl]-1H-indol-5-ol".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the indole (B1671886) core, the ethyl linker, and the trityl protecting group. The aromatic protons of the indole ring and the trityl group would appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the ethyl linker would likely appear as multiplets in the upfield region. The N-H proton of the indole and the secondary amine, as well as the O-H proton of the hydroxyl group, would present as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The numerous aromatic carbons of the trityl group would dominate the aromatic region of the spectrum. The carbons of the indole ring would also appear in this region but can be distinguished based on their chemical environment. The aliphatic carbons of the ethyl chain would be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Aromatic Protons6.5 - 7.3102 - 136
Ethyl Linker (-CH₂-CH₂-)2.8 - 3.225 - 50
Trityl Aromatic Protons7.1 - 7.5126 - 145
Indole N-HVariable (broad)-
Amine N-HVariable (broad)-
Phenolic O-HVariable (broad)-
Trityl Quaternary Carbon-~70

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. For "this compound," the molecular ion peak [M]+ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is anticipated to show characteristic losses. A common fragmentation pathway for N-tritylated compounds is the cleavage of the C-N bond, leading to the formation of a stable trityl cation (Ph₃C⁺) with a prominent peak at m/z 243. Another expected fragmentation would involve cleavage of the bond between the two carbons of the ethyl linker. The fragmentation of tryptamine (B22526) derivatives often involves the formation of an indolyl-methyl cation.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Ion Proposed Structure Expected m/z
Molecular Ion[C₂₉H₂₆N₂O]⁺418.21
Trityl Cation[C₁₉H₁₅]⁺243.12
Indolylethylamine fragment[C₁₀H₁₁N₂O]⁺175.09
Indolyl-methyl cation[C₉H₈N]⁺130.07

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of "this compound" would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. The aromatic C-H stretching of the indole and trityl groups would appear around 3000-3100 cm⁻¹. The C-N stretching of the amine would be observed in the 1000-1300 cm⁻¹ region. The bulky trityl group also exhibits characteristic absorptions.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
N-H (Indole & Amine)Stretching3300 - 3500 (medium)
Aromatic C-HStretching3000 - 3100 (medium)
Aliphatic C-HStretching2850 - 2960 (medium)
Aromatic C=CStretching1450 - 1600 (medium)
C-N (Amine)Stretching1000 - 1300 (medium)

Chromatographic Purity and Separation Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of "this compound" and for its separation from any impurities.

Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of indole derivatives and other N-protected compounds. A C18 or C8 stationary phase is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve good separation of the main compound from any starting materials, by-products, or degradation products.

Detection is usually performed using a UV detector, as the indole and trityl moieties are strong chromophores, typically showing maximum absorbance at wavelengths around 220 nm and 280 nm. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate buffer
Mobile Phase B Acetonitrile or Methanol
Elution Gradient (e.g., 10% B to 90% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography if applicable for indole derivatives)

For an unambiguous determination of the three-dimensional structure of "this compound" in the solid state, single-crystal X-ray crystallography can be employed. This technique is highly applicable to indole derivatives, provided that a suitable single crystal of the compound can be grown.

Future Research Directions and Prospects in Medicinal Chemistry

Development of Novel Indole-Tritylamine Derivatives as Chemical Probes

The development of chemical probes is essential for dissecting complex biological processes. Indole (B1671886) derivatives, known for their fluorescent properties, are excellent candidates for creating such tools. mdpi.com The tritylamine (B134856) group, while bulky, can be strategically modified or replaced to fine-tune the probe's properties.

Future research will likely focus on designing indole-tritylamine derivatives that can be used to visualize and track biological molecules and events in living cells. For instance, novel indole-based fluorescent probes are being explored for their ability to detect specific analytes, with their fluorescence emission changing in response to environmental stimuli. mdpi.com These probes can be engineered for high selectivity and sensitivity, enabling the study of biological processes with minimal perturbation. mdpi.com The synthesis of various indole derivatives is being explored to create probes for a wide range of biological applications, including the study of cellular transport systems. mdpi.comnih.gov

Key Research Thrusts:

Fluorogenic Probes: Synthesizing derivatives that are initially non-fluorescent but become fluorescent upon interaction with a specific target.

Photoaffinity Labels: Incorporating photo-reactive groups to allow for covalent labeling and identification of binding partners.

Click Chemistry Handles: Introducing functionalities like azides or alkynes to enable versatile and efficient "click" conjugation to other molecules, such as fluorophores or affinity tags. nih.gov

Exploration of New Biological Targets for the Indole Scaffold

The indole nucleus is a versatile pharmacophore found in a vast number of natural and synthetic bioactive compounds. nih.govresearchgate.net This scaffold has been successfully utilized to design ligands for a wide array of biological targets, demonstrating its broad therapeutic potential. nih.gov

Historically, indole derivatives have been prominent as anticancer agents, with compounds like vinca (B1221190) alkaloids targeting tubulin polymerization. nih.gov More recent research has expanded the scope of indole-based drugs to a multitude of other targets. nih.gov The inherent ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a highly adaptable scaffold for drug design. researchgate.net

Emerging Biological Targets for Indole-Based Compounds:

Target ClassSpecific ExamplesTherapeutic Area
Protein Kinases EGFR, CDK-2, HER2, HER3Cancer nih.govmdpi.com
Apoptosis Regulators Bcl-2Cancer nih.govingentaconnect.com
Nuclear Receptors Estrogen Receptor α (ERα), Peroxisome Proliferator-Activated Receptors (PPARs)Cancer, Metabolic Diseases nih.govnih.gov
Enzymes DNA Topoisomerases, Indoleamine 2,3-Dioxygenase (IDO)Cancer, Immunotherapy researchgate.netnih.gov
G-Protein Coupled Receptors Serotonin (B10506) ReceptorsNeurology, Psychiatry

Future efforts will involve screening existing indole libraries against new and challenging targets, as well as the rational design of novel derivatives with enhanced selectivity and potency for these targets. nih.gov

Integration with Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological space and discover new therapeutic leads. nih.gov The indole scaffold is an ideal starting point for DOS due to its chemical tractability, allowing for the introduction of diverse substituents and the construction of complex, polycyclic architectures. mdpi.comrsc.org

By applying DOS principles, researchers can generate large libraries of indole-based compounds with significant skeletal and stereochemical diversity. researchgate.net This approach moves beyond simple modifications of a known active compound and instead focuses on creating a wide range of novel molecular frameworks. cam.ac.uk These libraries can then be screened in high-throughput assays to identify compounds with novel biological activities. mdpi.com

Key Strategies in DOS for Indole-Based Libraries:

Complexity-to-Diversity (Ctd): Utilizing complex natural products as starting points for generating diverse scaffolds. mdpi.com

Biomimetic Synthesis: Mimicking biosynthetic pathways to create natural product-like molecules. mdpi.comresearchgate.net

Reagent-Based Diversification: Employing different reagents to steer a common intermediate towards distinct structural outcomes. rsc.org

The integration of DOS with the indole scaffold will undoubtedly accelerate the discovery of new drug candidates by providing access to previously unexplored regions of chemical space. rsc.org

Advanced Computational Approaches in Drug Discovery for Indole-Based Compounds

Computational methods are becoming increasingly indispensable in modern drug discovery, and their application to indole-based compounds is no exception. mdpi.com These techniques can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. mdpi.commdpi.com

In silico approaches such as virtual screening, molecular docking, and molecular dynamics simulations are used to predict the binding affinity and mode of interaction of indole derivatives with their biological targets. nih.govmdpi.com These methods allow researchers to prioritize compounds for synthesis and biological testing, thereby streamlining the discovery process. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models and pharmacophore analysis help to elucidate the key structural features required for biological activity, guiding the rational design of more potent and selective analogues. nih.govmdpi.com

Applications of Computational Approaches for Indole-Based Drug Discovery:

Computational MethodApplication
Virtual Screening Identifying potential hits from large compound databases. nih.gov
Molecular Docking Predicting the binding pose and affinity of a ligand to its target protein. mdpi.comresearchgate.net
Molecular Dynamics Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. mdpi.com
QSAR & Pharmacophore Modeling Identifying key structural features for activity and guiding lead optimization. nih.govmdpi.com

The synergy between advanced computational techniques and synthetic chemistry will continue to drive the development of the next generation of indole-based therapeutics. nih.gov

Q & A

Q. How can researchers synthesize 3-[2-(tritylamino)ethyl]-1H-indol-5-ol with high purity?

  • Methodological Answer : A stepwise approach is recommended:

Amine Protection : React the primary amine group in the ethylamino side chain with trityl chloride (triphenylmethyl chloride) under anhydrous conditions to introduce the trityl group .

Indole Core Functionalization : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the trityl-protected ethylamino group to the indole ring at position 3, as demonstrated for analogous indole derivatives .

Purification : Employ flash column chromatography (e.g., 70:30 ethyl acetate:hexane) and confirm purity via TLC (Rf comparison) and HPLC (>95% purity threshold) .

  • Key Considerations : Monitor reaction progress with 1H^1H-NMR to ensure complete tritylation and avoid side reactions.

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • 1H^1H- and 13C^{13}C-NMR to verify proton/carbon environments (e.g., aromatic indole protons at δ 6.5–7.5 ppm, trityl protons at δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., calculated [M+H]+^+ for C29_{29}H26_{26}N2_2O: 418.2045) .
  • Purity Assessment :
  • Reverse-phase HPLC with UV detection (λmax_{\text{max}} ~275 nm for indole derivatives) .
  • Melting point analysis (compare with literature values for similar tritylated amines) .

Q. What are optimal storage conditions to ensure long-term stability?

  • Methodological Answer :
  • Store as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the indole ring and trityl group hydrolysis .
  • Conduct stability assays via periodic HPLC analysis over 6–12 months to detect degradation products (e.g., free amine formation) .

Advanced Research Questions

Q. How can crystallographic data resolve uncertainties in the compound’s structural conformation?

  • Methodological Answer :
  • Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) to determine bond angles, dihedral angles, and hydrogen bonding patterns .
  • Compare with structural databases (e.g., Cambridge Structural Database) for similar trityl-protected amines to validate stereoelectronic effects .

Q. What computational strategies predict the compound’s receptor-binding interactions?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) against serotonin receptors (e.g., 5-HT1A_{1A}, 5-HT2A_{2A}) using the compound’s 3D structure (generated via DFT optimization) .
  • Analyze steric effects of the trityl group on binding affinity compared to smaller substituents (e.g., dimethylamino in bufotenin) .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization :
  • Validate cell models (e.g., RAW264.7 macrophages for antitubercular activity) and ensure consistent compound purity (≥95% by HPLC) .
  • Compare IC50_{50} values under identical conditions (pH, temperature, solvent controls).
  • Structural Analogues :
  • Test derivatives (e.g., replacing trityl with methyl or benzyl groups) to isolate substituent-specific effects .

Q. What is the impact of the tritylamino group on pharmacokinetics compared to other amine protections?

  • Methodological Answer :
  • Conduct in vitro metabolic assays (e.g., liver microsomes) to measure half-life. The bulky trityl group may reduce cytochrome P450-mediated metabolism, enhancing stability versus dimethylamino analogues .
  • Compare logP values (via HPLC-derived retention times) to assess lipophilicity changes impacting membrane permeability .

Data Contradiction Analysis

Q. Why do synthesis yields vary for structurally similar indole derivatives?

  • Methodological Answer :
  • Reaction Optimization :
  • CuAAC reactions are sensitive to copper catalyst loading (e.g., 10–20 mol% CuI) and solvent polarity (PEG-400:DMF enhances azide reactivity) .
  • Yields for tritylated amines may be lower (e.g., ~30–35%) due to steric hindrance during protection/deprotection steps .
  • Purification Challenges :
  • Trityl groups increase hydrophobicity, complicating column chromatography; optimize solvent gradients for better resolution .

Tables for Methodological Reference

Synthesis Step Conditions Yield Range Reference
Trityl ProtectionTrityl chloride, DCM, 0°C, 12 h50–70%
CuAAC FunctionalizationCuI, PEG-400:DMF, RT, 12 h30–35%
Final Deprotection*TFA/water (95:5), 2 h80–90%

*Hypothetical step based on analogous protocols.

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